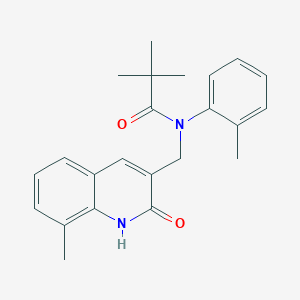
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide, also known as VUAA1, is a chemical compound that has been extensively studied for its potential applications in scientific research. VUAA1 is a small molecule that has been shown to activate the TRPA1 ion channel, which is involved in the perception of pain and inflammation.
Mecanismo De Acción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide activates TRPA1 by covalently modifying a cysteine residue in the channel. This modification leads to a conformational change in the channel, which results in the opening of the channel and the influx of cations into the cell. The influx of cations leads to depolarization of the membrane potential and the generation of an action potential.
Biochemical and Physiological Effects:
The activation of TRPA1 by N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide leads to a variety of biochemical and physiological effects. In sensory neurons, the influx of cations leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in the perception of pain and inflammation. In other cell types, the influx of cations can lead to the activation of downstream signaling pathways, which can have a variety of effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide in lab experiments is its specificity for the TRPA1 ion channel. This allows researchers to study the physiological and pathological roles of TRPA1 without the interference of other ion channels. However, one of the limitations of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide is its covalent modification of the TRPA1 channel. This can lead to irreversible effects on the channel and can limit the duration of the experiments.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide. One area of research is the development of more potent and selective TRPA1 agonists. This could lead to the development of new therapies for pain and inflammation. Another area of research is the study of the physiological and pathological roles of TRPA1 in different cell types and tissues. This could lead to a better understanding of the role of TRPA1 in various diseases and could lead to the development of new therapies. Finally, the development of TRPA1 antagonists could be useful in the treatment of diseases such as asthma and chronic obstructive pulmonary disease, where TRPA1 is involved in airway inflammation.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide involves a series of chemical reactions. The starting material is 8-methylquinoline-3-carbaldehyde, which is reacted with o-toluidine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine, which is then reacted with pivaloyl chloride to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role in the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and inflammation. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide has been shown to activate TRPA1 and can be used to study the physiological and pathological roles of TRPA1 in vivo and in vitro.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-9-6-7-12-19(15)25(22(27)23(3,4)5)14-18-13-17-11-8-10-16(2)20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFODBBBQXLFZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

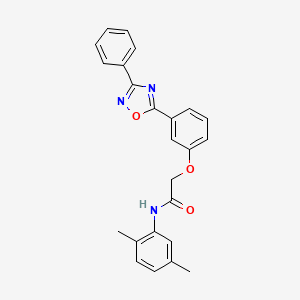


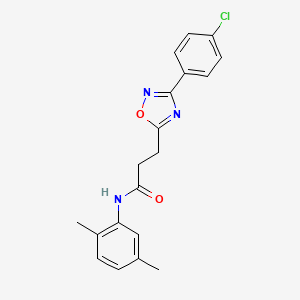
![2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7695399.png)
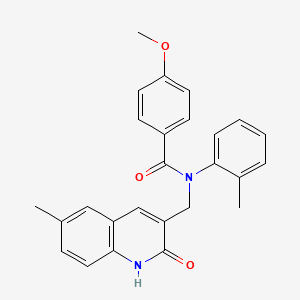

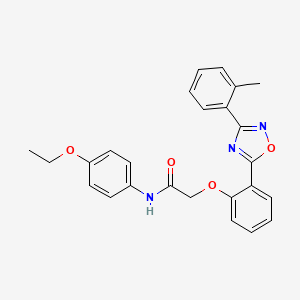
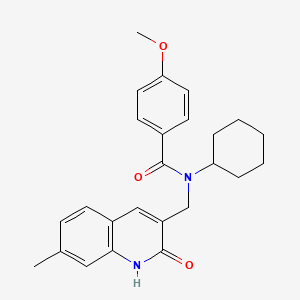

![N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)

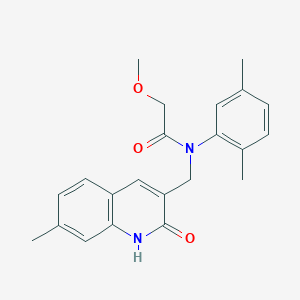
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)